Cas no 1184473-35-5 (2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide)

2-(3-Amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is a heterocyclic compound featuring both pyrazole and acetamide functional groups. Its molecular structure, incorporating an amino group on the pyrazole ring and a cyanomethyl substituent on the acetamide moiety, makes it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s reactivity allows for further derivatization, enabling the development of novel bioactive molecules. Its stability under standard conditions and compatibility with common reaction conditions enhance its utility in medicinal chemistry and agrochemical research. The presence of multiple functional groups also facilitates its use in the design of targeted inhibitors or ligands, contributing to its significance in drug discovery and development.
2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide structure
1184473-35-5 structure
Product Name:2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
CAS No:1184473-35-5
MF:C7H9N5O
MW:179.179260015488
CID:6267894
PubChem ID:60783043
Update Time:2025-10-08

2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
    • 1184473-35-5
    • EN300-1107401
    • Inchi: 1S/C7H9N5O/c8-2-3-10-7(13)5-12-4-1-6(9)11-12/h1,4H,3,5H2,(H2,9,11)(H,10,13)
    • InChI Key: XZKITOZHEAJDJK-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=CC(N)=N1)NCC#N

Computed Properties

  • Exact Mass: 179.08070993g/mol
  • Monoisotopic Mass: 179.08070993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 96.7Ų

2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide Pricemore >>

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Additional information on 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide

Recent Advances in the Study of 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide (CAS: 1184473-35-5)

The compound 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide (CAS: 1184473-35-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrazole core with an acetamide side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense investigation for drug discovery and development.

One of the key areas of research has been the optimization of synthetic routes for 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis method that improves scalability and purity. The researchers employed a multi-step reaction sequence, starting from 3-aminopyrazole, to achieve a final yield of 85% with minimal impurities. This advancement is critical for facilitating further preclinical and clinical studies.

Pharmacological evaluations have revealed that 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide exhibits potent inhibitory activity against specific kinase targets implicated in cancer and inflammatory diseases. In vitro assays demonstrated IC50 values in the low micromolar range for kinases such as JAK2 and EGFR, suggesting its potential as a multi-targeted kinase inhibitor. These findings were corroborated by molecular docking studies, which highlighted the compound's ability to form stable interactions with the ATP-binding sites of these kinases.

Further investigations into the compound's mechanism of action have uncovered its role in modulating cellular signaling pathways. A recent Cell Chemical Biology study reported that 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide induces apoptosis in cancer cells by disrupting the PI3K/AKT/mTOR pathway. This effect was observed in multiple cancer cell lines, including those resistant to conventional therapies, underscoring its potential as a novel therapeutic agent for treatment-resistant malignancies.

In addition to its anticancer properties, preliminary studies have explored the compound's anti-inflammatory effects. Researchers have identified its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. These findings suggest a broader therapeutic applicability, potentially extending to autoimmune and chronic inflammatory conditions.

Despite these promising results, challenges remain in the development of 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide as a viable drug candidate. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and in vivo studies. Current efforts are focused on derivatization strategies to enhance its pharmacokinetic profile while retaining its pharmacological efficacy.

In conclusion, 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide (CAS: 1184473-35-5) represents a promising scaffold for the development of new therapeutic agents. Its dual activity as a kinase inhibitor and modulator of inflammatory pathways positions it as a versatile candidate for addressing unmet medical needs. Continued research and collaboration across academic and industrial sectors will be essential to fully realize its potential in clinical applications.

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